molecular formula C6H11FO4S2 B2433384 (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride CAS No. 1889064-60-1

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride

Cat. No.: B2433384
CAS No.: 1889064-60-1
M. Wt: 230.27
InChI Key: NXHKUPVBLSECMQ-UHFFFAOYSA-N
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Description

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H9FO4S2 It is known for its unique structural features, which include a sulfonyl fluoride group attached to a thian ring

Preparation Methods

The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride typically involves the reaction of thian-4-ylmethanesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other related compounds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor and its potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds to (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride include:

    (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a chloride group instead of a fluoride group and exhibits different reactivity and applications.

    (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: Another related compound with a different ring structure and chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of the sulfonyl fluoride group, which makes it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

(1,1-dioxothian-4-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4S2/c7-13(10,11)5-6-1-3-12(8,9)4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHKUPVBLSECMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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